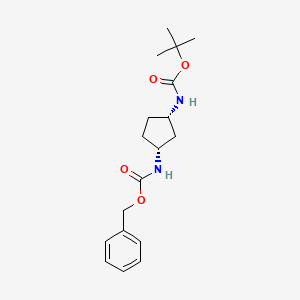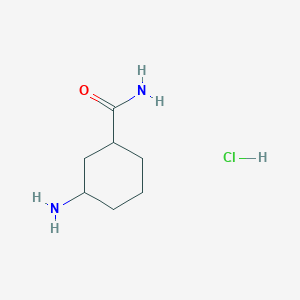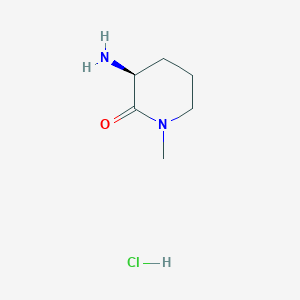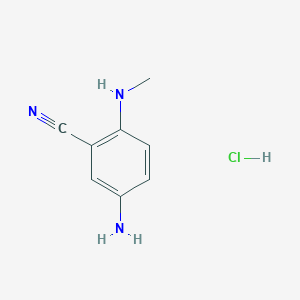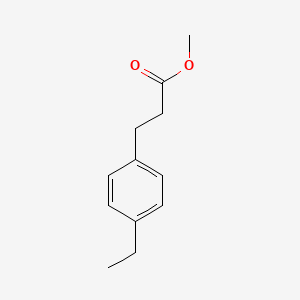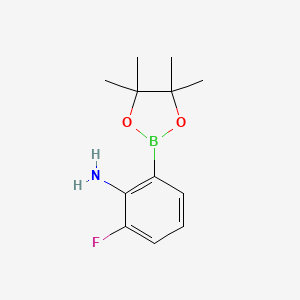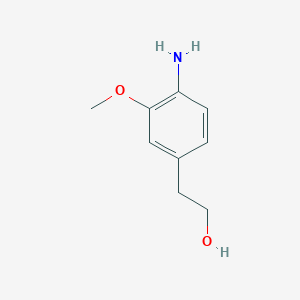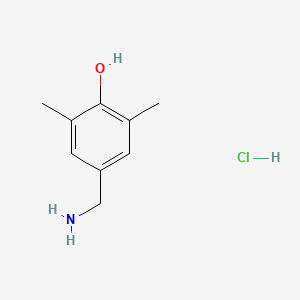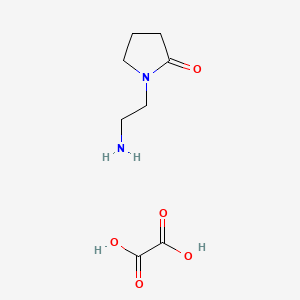
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate, also known as AEP, is a chemical compound that is widely used in scientific research. It has a CAS Number of 24935-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-(2-aminoethyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate is represented by the linear formula C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 .Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Field : Organic Chemistry
- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Method : Researchers synthesize various pyrrolone and pyrrolidinone derivatives .
- Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Drug Discovery
Biological Importance
Antiarrhythmic Activity
- Field : Analytical Chemistry
- Application : 1-(2-Aminoethyl)pyrrolidin-2-one is used in separation techniques .
- Method : It is used on Newcrom R1 HPLC column for separation .
- Results : The compound can be effectively separated using this method .
- Field : Microbiology
- Application : Pyrrolone and Pyrrolidinone derivatives have shown antimicrobial activity .
- Method : These compounds are tested against various bacterial and fungal strains .
- Results : They have shown significant antimicrobial activity .
Separation Techniques
Antimicrobial Activity
Anticancer Activity
- Field : Pharmacology
- Application : Pyrrolone and Pyrrolidinone derivatives have shown anti-inflammatory activity .
- Method : These compounds are tested for their ability to inhibit inflammation .
- Results : They have shown significant anti-inflammatory activity .
- Field : Psychiatry
- Application : Pyrrolone and Pyrrolidinone derivatives have shown antidepressant activity .
- Method : These compounds are tested in animal models of depression .
- Results : They have shown significant antidepressant activity .
Anti-inflammatory Activity
Antidepressant Activity
Anti-HCV Activity
Propriétés
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKNKOTEWCTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate | |
CAS RN |
1392113-56-2 |
Source


|
| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

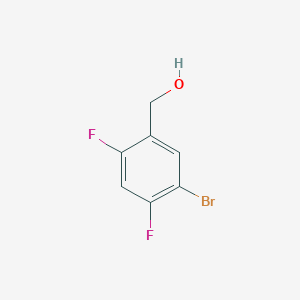
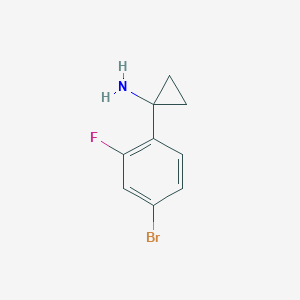
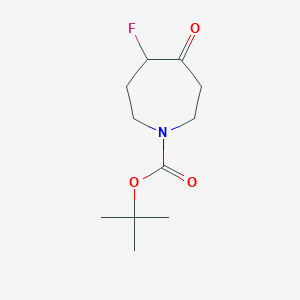
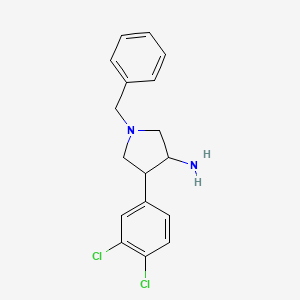
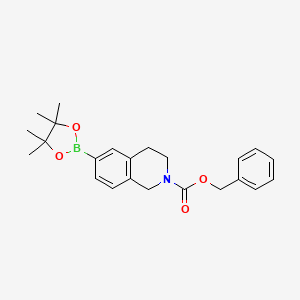
![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
